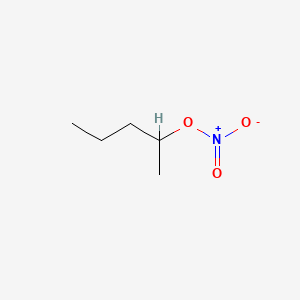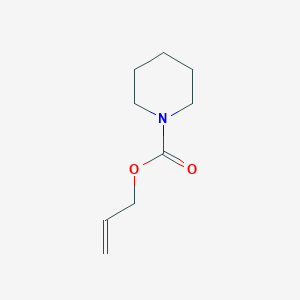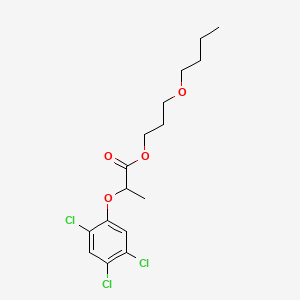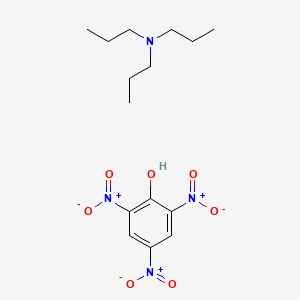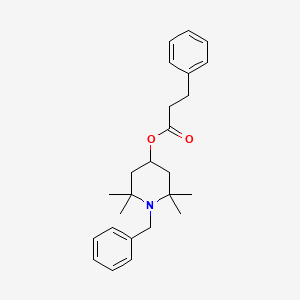
2-Methyl-1,2,3,4-tetrahydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-protozoal activities .
Méthodes De Préparation
The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Ullman, Bernthsen, and Friedlander synthesis methods are often employed for the preparation of acridine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-Methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydroacridine has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the field of material science, where it is used in the development of luminescent materials .
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as DNA and enzymes. It is known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which ultimately lead to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate . These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities. The unique structural features of this compound contribute to its distinct applications and effectiveness in various fields .
Propriétés
Numéro CAS |
26706-97-8 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-5,9-10H,6-8H2,1H3 |
Clé InChI |
AZXXASKCSPTIJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=NC3=CC=CC=C3C=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



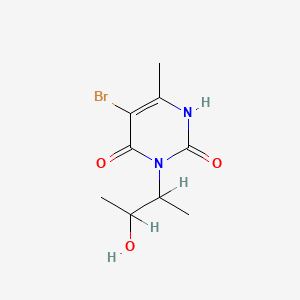
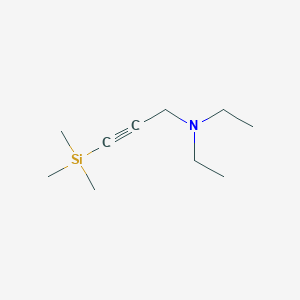
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
